molecular formula C21H27NO5S B12689715 Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate CAS No. 67299-45-0

Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate

Cat. No.: B12689715
CAS No.: 67299-45-0
M. Wt: 405.5 g/mol
InChI Key: RHIBZVZOMYLKGL-UHFFFAOYSA-N
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Description

Properties

CAS No.

67299-45-0

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;(4-phenylmethoxycarbonylcyclohexyl)azanium

InChI

InChI=1S/C14H19NO2.C7H8O3S/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,12-13H,6-10,15H2;2-5H,1H3,(H,8,9,10)

InChI Key

RHIBZVZOMYLKGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CC(CCC1C(=O)OCC2=CC=CC=C2)[NH3+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with the European Community number 426-070-6 involves specific reaction conditions and reagents. The detailed synthetic routes are documented in various chemical databases and research articles. Typically, the synthesis involves multiple steps, including the use of specific catalysts and solvents to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, often utilizing specialized equipment to maintain the necessary temperature and pressure conditions. The production methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: The compound with the European Community number 426-070-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further chemical processes or as final products in various applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties:
Research indicates that compounds similar to Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cancer. The compound's ability to scavenge free radicals can be quantified using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay .

Case Study: Neuroprotective Effects
A study published in 2021 demonstrated that derivatives of this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated a dose-dependent increase in cell viability, suggesting potential therapeutic applications in neuroprotection .

Synthesis of Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are essential for developing NPYY5 receptor antagonists. These antagonists are being investigated for their role in treating obesity and metabolic disorders .

Synthesis Process:
The isomerization process from the cis to trans form has been optimized using specific solvents that enhance yield and efficiency. This advancement is crucial for mass production in pharmaceutical applications, addressing previous challenges related to low isolation yields of the trans isomer .

Given the increasing scrutiny on chemical safety, it is essential to evaluate the environmental impact of this compound. Studies have shown that while it exhibits beneficial properties in medicinal applications, its degradation products must be assessed for potential toxicity.

Assessment Findings:
An evaluation report highlighted the need for comprehensive toxicity studies and environmental assessments to ensure that its use does not pose risks to human health or ecosystems .

Mechanism of Action

The mechanism of action of the compound with the European Community number 426-070-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes. The detailed mechanism of action is studied through various experimental techniques, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number EC Number Hazard Classification (GHS/EC) Regulatory Status
This compound 67299-45-0 426-070-6 H412; R52-53 Banned in certain consumer products
Benzyl benzoate 120-51-4 204-402-9 A (EWG classification) Approved for limited use in cosmetics/pharmaceuticals
Benzyl butyl phthalate 85-68-7 201-622-7 Not classified (EWG) Restricted under REACH due to endocrine disruption
Benzyl chloroformate 501-53-1 207-925-0 A (EWG classification) Regulated as a corrosive substance
Benzyl salicylate 118-58-1 204-262-9 Ss (EWG classification) Used in fragrances; moderate restrictions

Detailed Analysis of Differences

Structural and Functional Divergence :
  • Ammonium-Toluenesulfonate Hybrid : Unlike simpler benzyl esters (e.g., benzyl benzoate), this compound integrates a charged ammonium group and a sulfonate counterion. This polar structure enhances solubility in aqueous environments but increases its environmental persistence and aquatic toxicity .
  • Cyclohexane Backbone : The cyclohexane ring introduces steric hindrance and conformational rigidity, distinguishing it from linear-chain benzyl phthalates or salicylates.
Environmental Impact :
  • Its persistence in water systems likely stems from the stability of the toluenesulfonate group .
Regulatory Scrutiny :
  • Included in the EU’s harmonized list of hazardous substances under Regulation (EC) No 790/2009, whereas benzyl salicylate and benzyl benzoate face fewer restrictions .

Critical Notes and Implications

  • Environmental Caution : The compound’s dual ammonium-sulfonate structure necessitates stringent disposal protocols to mitigate aquatic harm .
  • Contrast with Safer Alternatives : Benzyl salicylate and benzoate, despite similar ester functionalities, lack the ionic character that drives this compound’s environmental risks .

Biological Activity

Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate, a quaternary ammonium compound, has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through a multi-step process involving the reaction of benzylamine with cis-4-toluenesulfonic acid and cyclohexanecarboxylic acid. This synthesis results in a quaternary ammonium salt with significant solubility in water, which is crucial for its biological applications.

Antimicrobial Activity

Recent studies have demonstrated that quaternary ammonium compounds (QACs), including this compound, exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Bacillus subtilis64 µg/mL
Escherichia coli128 µg/mL

The compound has shown effectiveness comparable to traditional antibiotics, making it a candidate for further pharmaceutical development.

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxic effects of this compound have been evaluated. Studies indicate that while it exhibits selective toxicity towards cancer cell lines, it maintains lower toxicity towards normal cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.3
A549 (lung cancer)25.0

These findings suggest that this compound could be explored as a potential chemotherapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the role of QACs in combating antimicrobial resistance, demonstrating that this compound can disrupt biofilm formation in resistant strains of bacteria, thus enhancing its therapeutic potential ( ).
  • Mechanism of Action : Research indicates that the compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism was substantiated by electron microscopy studies showing morphological changes in treated bacterial cells ( ).
  • Combination Therapy : Investigations into combination therapies have shown that when used alongside conventional antibiotics, this compound can enhance the efficacy of treatments against resistant bacterial strains ( ).

Q & A

Q. What are the recommended methodologies for synthesizing benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis can be approached via low-heating solid-state reactions, similar to ammonium cerium phosphate catalysts used in ester synthesis (e.g., benzyl acetate) . Key parameters include molar ratios of reactants (acid to alcohol), reaction time, and catalyst loading. Uniform experimental design and data mining techniques can optimize yields by identifying critical variables. For this compound, consider sulfonation and carboxylation steps under controlled pH and temperature to avoid side reactions.

Q. How should researchers characterize the structural and purity attributes of this compound?

  • Methodological Answer : Use X-ray diffraction (XRD) to confirm crystalline structure and NMR spectroscopy (¹H/¹³C) to resolve cyclohexane and toluenesulfonate moieties . For purity analysis, employ high-performance liquid chromatography (HPLC) with UV detection. Mass spectrometry (MS) can validate molecular weight (CAS 67299-45-0) .

Q. What environmental safety protocols are critical during handling due to its hazard classification?

  • Methodological Answer : The compound is classified under Aquatic Chronic 3 (H412) and R52/53 (harmful to aquatic organisms with long-lasting effects) . Use fume hoods for handling solid/liquid forms, avoid aqueous discharge, and follow EU Regulation 1272/2008 for waste disposal . Conduct ecotoxicity assays (e.g., Daphnia magna tests) to assess environmental impact.

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classification data between different regulatory frameworks?

  • Methodological Answer : Discrepancies in classifications (e.g., EU vs. non-EU frameworks) require cross-referencing Globally Harmonized System (GHS) data with local regulations. For example, while EU Regulation 790/2009 assigns H412 , other frameworks may lack specificity. Validate findings using OECD test guidelines (e.g., TG 301 for biodegradation) and consult the European Chemicals Agency (ECHA) dossier for harmonized data .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies using:
  • pH-variation assays : Monitor degradation via HPLC in buffers (pH 2–12) at 25–40°C.
  • Solvent compatibility tests : Assess solubility and stability in polar aprotic solvents (e.g., DMSO, acetonitrile) versus non-polar solvents (e.g., hexane) .
  • Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.

Q. How can advanced analytical techniques clarify discrepancies in spectroscopic data (e.g., overlapping NMR signals)?

  • Methodological Answer : For unresolved NMR signals (e.g., C4 and C6 carbons in cyclohexane rings), use 2D NMR techniques (HSQC, HMBC) to assign peaks unambiguously . Compare experimental data with computational predictions (DFT-based chemical shift calculations) to resolve overlaps. For complex mixtures, hyphenated techniques like LC-NMR/MS improve resolution .

Q. What strategies mitigate low reproducibility in catalytic reactions involving this compound?

  • Methodological Answer : Reproducibility issues often stem from moisture sensitivity or catalyst deactivation. Implement:
  • Inert atmosphere techniques (e.g., Schlenk line, glovebox) to exclude moisture.
  • Catalyst characterization : Use XPS or TEM to verify active site integrity post-reaction.
  • Design of Experiments (DoE) to statistically isolate critical variables (e.g., temperature, catalyst loading) .

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